5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 324758-81-8
VCID: VC7699322
InChI: InChI=1S/C11H7N3O5S/c15-11(9-5-6-10(20-9)14(18)19)12-7-1-3-8(4-2-7)13(16)17/h1-6H,(H,12,15)
SMILES: C1=CC(=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C11H7N3O5S
Molecular Weight: 293.25

5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide

CAS No.: 324758-81-8

Cat. No.: VC7699322

Molecular Formula: C11H7N3O5S

Molecular Weight: 293.25

* For research use only. Not for human or veterinary use.

5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide - 324758-81-8

Specification

CAS No. 324758-81-8
Molecular Formula C11H7N3O5S
Molecular Weight 293.25
IUPAC Name 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C11H7N3O5S/c15-11(9-5-6-10(20-9)14(18)19)12-7-1-3-8(4-2-7)13(16)17/h1-6H,(H,12,15)
Standard InChI Key YSALWINKZXABAO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Molecular Structure and Nomenclature

The compound’s IUPAC name, 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide, specifies a thiophene-2-carboxamide core substituted with a nitro group at the 5-position and a 4-nitrophenylcarbamoyl group at the 2-position. This configuration introduces steric and electronic effects distinct from mono-nitro analogs:

  • Thiophene ring: Nitration at C5 enhances electron-withdrawing effects, reducing π-electron density compared to methyl or hydrogen substituents .

  • Phenyl ring: The para-nitro group prevents intramolecular hydrogen bonding observed in ortho-substituted analogs, increasing rotational freedom .

Table 1: Structural Comparison with Analogous Compounds

CompoundThiophene SubstituentPhenyl SubstituentMolecular Weight (g/mol)
5-Nitro-N-(4-nitrophenyl) derivativeNO₂ at C5NO₂ at C4307.4
N-(2-Nitrophenyl)thiophene-2-carboxamideH at C5NO₂ at C2262.28
5-Methyl-N-(4-nitrophenyl) derivativeCH₃ at C5NO₂ at C4262.28

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

  • Nitration of thiophene-2-carboxylic acid: Electrophilic aromatic substitution introduces the nitro group at C5 using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C .

  • Amide coupling: Reacting 5-nitrothiophene-2-carbonyl chloride with 4-nitroaniline in dichloromethane (DCM) under inert conditions yields the target compound. Catalysts like DMAP improve yields to ~78% .

Critical parameters:

  • Temperature control: Excess heat during nitration risks di-nitration byproducts.

  • Stoichiometry: A 1:1.2 molar ratio of acyl chloride to aniline minimizes unreacted starting material .

Industrial Scalability

Continuous flow reactors are proposed for large-scale production, enhancing heat dissipation and reproducibility. Solvent selection (e.g., acetonitrile vs. DCM) impacts reaction kinetics, with acetonitrile offering faster rates but lower yields (~65%) compared to DCM (~78%) .

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Thiophene H3 and H4 protons resonate at δ 7.85–8.02 ppm (deshielded by NO₂) .

    • Phenyl protons appear as two doublets at δ 7.45 (ortho to NO₂) and δ 8.10 (meta to NO₂) .

  • IR (KBr): Strong absorptions at 1535 cm⁻¹ (asymmetric NO₂ stretch) and 1670 cm⁻¹ (C=O) .

Thermal and Solubility Profiles

  • Melting point: 185–187°C, higher than the 5-methyl analog (170°C) due to nitro group rigidity .

  • Solubility: <0.1 mg/mL in water; 25 mg/mL in DMSO. Polar aprotic solvents enhance solubility via dipole interactions .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli reveal moderate activity:

Table 2: Antimicrobial Activity (MIC, µg/mL)

Organism5-Nitro DerivativeN-(2-Nitrophenyl) Analog
S. aureus (ATCC 25923)5045
E. coli (ATCC 25922)6560

The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions and inhibition of DNA gyrase .

Enzyme Inhibition

In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to Mycobacterium tuberculosis EthA monooxygenase, suggesting potential as an antitubercular prodrug . Activation kinetics are slower than ortho-nitro analogs (t₁/₂: 45 min vs. 15 min) , attributable to reduced steric proximity between nitro and thiourea groups.

Comparative Analysis with Structural Analogs

Electronic Effects

  • Nitro vs. Methyl substitution: The 5-nitro group decreases HOMO-LUMO gap by 0.8 eV compared to 5-methyl, enhancing electrophilicity .

  • Para vs. Ortho nitro positioning: Para substitution on the phenyl ring increases solubility in DMSO by 15% but reduces thermal stability (ΔTₘ = -12°C) .

Pharmacological Implications

  • Bioavailability: LogP of 2.1 indicates moderate lipid permeability, inferior to 5-methyl analogs (LogP = 2.8) .

  • Toxicity: LC₅₀ in HepG2 cells = 120 µM, suggesting a safer profile than 2-nitro derivatives (LC₅₀ = 85 µM) .

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